N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide
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Overview
Description
N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution Reactions: The methyl group is introduced at the 5-position of the thiophene ring through electrophilic substitution reactions.
Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the thiophene derivative with N-methyl-2-phenylacetamide under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the amide group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound with properties such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound is used in the development of organic electronic materials, including organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring and amide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-thienyl)-2-phenylacetamide
- N-Methyl-N-(3-methylthiophen-2-yl)-2-phenylacetamide
- N-Methyl-N-(5-ethylthiophen-2-yl)-2-phenylacetamide
Uniqueness
N-Methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide is unique due to the presence of the methyl group at the 5-position of the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacological properties compared to similar compounds.
Properties
CAS No. |
62188-12-9 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
N-methyl-N-(5-methylthiophen-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C14H15NOS/c1-11-8-9-14(17-11)15(2)13(16)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
WJPSHLBDFCGMCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)N(C)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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